![molecular formula C17H21N3O2 B7514230 N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7514230.png)
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用機序
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a competitive antagonist at the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in a wide range of physiological processes including pain sensation, appetite, mood, and immune function.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, as well as to protect against neuronal damage in models of ischemic stroke and traumatic brain injury. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it is not a complete antagonist, and can still activate certain signaling pathways downstream of the CB1 receptor.
将来の方向性
There are a number of future directions for research involving N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential use of CB1 receptor antagonists such as N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the treatment of obesity and related metabolic disorders. Additionally, there is ongoing research into the use of N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide as a potential treatment for addiction and withdrawal, particularly in the context of opioid addiction. Finally, there is interest in the development of more potent and selective CB1 receptor antagonists for use in scientific research and potential therapeutic applications.
合成法
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 2-methyl-2-propen-1-ol with 3,4-dihydrocoumarin in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-bromopyrazole and methylamine to yield N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of the endocannabinoid system, pain management, neuroprotection, and addiction. It has been shown to have antinociceptive effects in animal models of pain, as well as neuroprotective effects in models of ischemic stroke and traumatic brain injury. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been used to study the role of the endocannabinoid system in addiction and withdrawal.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)16-13(10-20(3)19-16)17(21)18-14-8-9-22-15-7-5-4-6-12(14)15/h4-7,10-11,14H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPXNPAXIDNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)NC2CCOC3=CC=CC=C23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。